molecular formula C8H12O3 B14351282 Methyl 5-(hydroxymethyl)cyclopent-1-ene-1-carboxylate CAS No. 92609-10-4

Methyl 5-(hydroxymethyl)cyclopent-1-ene-1-carboxylate

Cat. No.: B14351282
CAS No.: 92609-10-4
M. Wt: 156.18 g/mol
InChI Key: IURKFNIFDQCEBQ-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)cyclopent-1-ene-1-carboxylate is a cyclic ester with a hydroxymethyl group attached to the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(hydroxymethyl)cyclopent-1-ene-1-carboxylate typically involves the esterification of 5-(hydroxymethyl)cyclopent-1-ene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydroxymethyl)cyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 5-(Carboxymethyl)cyclopent-1-ene-1-carboxylate.

    Reduction: 5-(Hydroxymethyl)cyclopent-1-ene-1-methanol.

    Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(hydroxymethyl)cyclopent-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(hydroxymethyl)cyclopent-1-ene-1-carboxylate involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may have different biological activities.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-cyclopentene-1-carboxylate: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    Methyl 1-cyclohexene-1-carboxylate: Has a similar ester group but a different ring structure, leading to different chemical properties.

    Methyl cyclopent-3-ene-1-carboxylate: Similar ring structure but different substitution pattern, affecting its reactivity.

Uniqueness

Methyl 5-(hydroxymethyl)cyclopent-1-ene-1-carboxylate is unique due to the presence of both the hydroxymethyl and ester groups on the cyclopentene ring

Properties

CAS No.

92609-10-4

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)cyclopentene-1-carboxylate

InChI

InChI=1S/C8H12O3/c1-11-8(10)7-4-2-3-6(7)5-9/h4,6,9H,2-3,5H2,1H3

InChI Key

IURKFNIFDQCEBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CCCC1CO

Origin of Product

United States

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